molecular formula C15H24N4O5S3 B2406408 Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1226449-43-9

Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2406408
CAS No.: 1226449-43-9
M. Wt: 436.56
InChI Key: FPEOFHWCGOWMTP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that features a combination of several functional groups, including an ester, a thiadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often involving piperidine derivatives and suitable electrophiles.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the piperidine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole and piperidine rings.

    Reduction: Corresponding alcohols and amines.

    Substitution: Substituted esters and amides.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity to its targets, while the ester group may facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine moiety, in particular, enhances its pharmacological potential compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-methyl-2-[[5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O5S3/c1-5-24-12(21)15(2,3)26-14-18-17-13(25-14)16-11(20)10-6-8-19(9-7-10)27(4,22)23/h10H,5-9H2,1-4H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEOFHWCGOWMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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